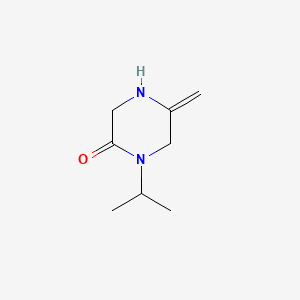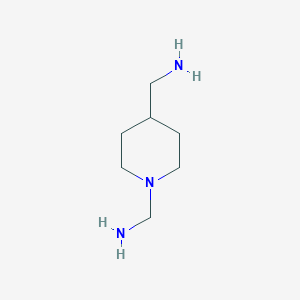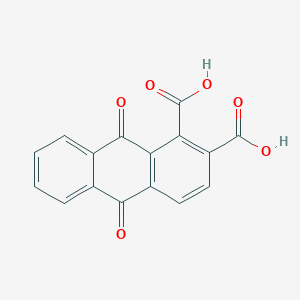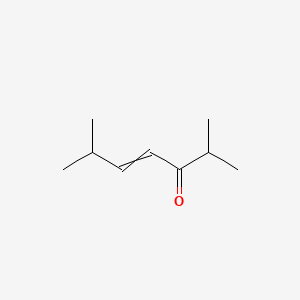
2,6-Dimethylhept-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-hepten-3-one: is an organic compound with the molecular formula C₉H₁₆O . It is a member of the ketone family and is characterized by the presence of a double bond and a ketone functional group. This compound is known for its distinct odor and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2,6-Dimethyl-4-hepten-3-one involves the aldol condensation of acetone with isobutyraldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Dehydration: The aldol product undergoes dehydration to form the α,β-unsaturated ketone, 2,6-Dimethyl-4-hepten-3-one.
Industrial Production Methods: Industrial production of 2,6-Dimethyl-4-hepten-3-one often involves large-scale aldol condensation reactions followed by purification processes such as distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,6-Dimethyl-4-hepten-3-one can undergo oxidation reactions to form carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in 2,6-Dimethyl-4-hepten-3-one can participate in electrophilic addition reactions, allowing for various substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrogen chloride in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,6-Dimethyl-4-hepten-3-one is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed reactions involving ketones and alkenes.
Medicine: While not directly used as a drug, 2,6-Dimethyl-4-hepten-3-one serves as a precursor in the synthesis of various medicinal compounds.
Industry: This compound is used in the fragrance industry due to its distinct odor. It is also employed as a solvent and in the production of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-hepten-3-one in chemical reactions involves the interaction of its functional groups with various reagents. The double bond allows for electrophilic addition reactions, while the ketone group can undergo nucleophilic addition. These interactions are facilitated by the molecular structure, which provides sites for chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-4-heptanone: Similar in structure but lacks the double bond.
2,6-Dimethyl-3-heptanone: Similar but with the ketone group at a different position.
4-Hepten-3-one: Similar but without the methyl groups.
Uniqueness: 2,6-Dimethyl-4-hepten-3-one is unique due to the presence of both a double bond and a ketone group, which allows it to participate in a wide range of chemical reactions. The methyl groups also contribute to its distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
56259-14-4 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2,6-dimethylhept-4-en-3-one |
InChI |
InChI=1S/C9H16O/c1-7(2)5-6-9(10)8(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
FXHCGFPVKLZHCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
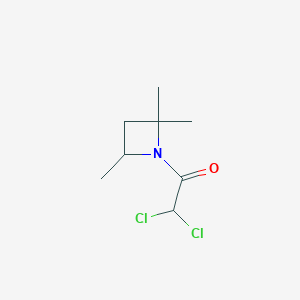
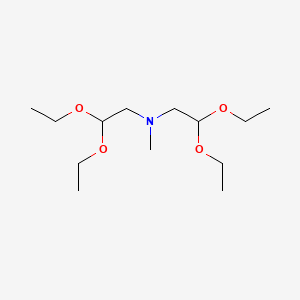

![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

